molecular formula C14H16N4O2 B3831500 2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid

2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid

Cat. No.: B3831500
M. Wt: 272.30 g/mol
InChI Key: IIRSYQBTTRYKAL-UHFFFAOYSA-N
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Description

2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid is a compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid typically involves the cyclization of primary amines, orthoesters, and azides. This heterocyclization reaction is carried out in an acetic acid medium . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods use water as a solvent, moderate conditions, and non-toxic reagents to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the tetrazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, which is advantageous for receptor-ligand interactions. This compound can interact with various enzymes and receptors, influencing metabolic pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.

    1-(2,4-Dihydroxybenzothioyl)-1H-tetrazole: Assessed for its antifungal activity.

    3-Aryl-1-(5-Phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Evaluated for its antifungal properties.

Uniqueness

2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets.

Properties

IUPAC Name

2-[5-(1-phenylcyclopentyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-12(20)10-18-16-13(15-17-18)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRSYQBTTRYKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3=NN(N=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid
Reactant of Route 2
2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid
Reactant of Route 3
2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid
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2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid
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2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid
Reactant of Route 6
2-[5-(1-Phenylcyclopentyl)tetrazol-2-yl]acetic acid

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